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Introduction
Ulipristal acetate (UPA) is a synthetic selective progesterone receptor modulator (SPRM) that

has garnered significant attention for its applications in emergency contraception and the

management of uterine fibroids.[1] Its unique pharmacological profile, characterized by both

antagonistic and partial agonistic effects on the progesterone receptor (PR), underpins its

therapeutic efficacy. This technical guide provides an in-depth exploration of the molecular

structure, chemical properties, and mechanism of action of Ulipristal acetate, supplemented

with detailed experimental protocols and data presentations to support further research and

development.

Molecular Structure and Chemical Properties
Ulipristal acetate is a derivative of 19-norprogesterone.[1] Its chemical structure is

characterized by a complex steroidal backbone with key functional groups that dictate its

interaction with the progesterone receptor and other biological targets.

Table 1: Physicochemical Properties of Ulipristal Acetate
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Property Value Reference

Chemical Formula C₃₀H₃₇NO₄ --INVALID-LINK--

Molecular Weight 475.6 g/mol --INVALID-LINK--

IUPAC Name

[(8S,11R,13S,14S,17R)-17-

acetyl-11-[4-

(dimethylamino)phenyl]-13-

methyl-3-oxo-

1,2,6,7,8,11,12,14,15,16-

decahydrocyclopenta[a]phena

nthren-17-yl] acetate

--INVALID-LINK--

CAS Number 126784-99-4 --INVALID-LINK--

Melting Point 184 - 188 °C Chem-Impex

Appearance
White to yellow to green

powder to crystal
Chem-Impex

Solubility

DMF: 30 mg/ml; DMSO: 30

mg/ml; Ethanol: 30 mg/ml;

Ethanol:PBS (pH 7.2) (1:1): 0.2

mg/ml

Cayman Chemical

Optical Rotation 173 - 183 ° (C=1, CHCl3) Chem-Impex

Mechanism of Action
Ulipristal acetate's primary mechanism of action involves its high-affinity binding to the

progesterone receptor, where it can act as either an antagonist or a partial agonist depending

on the target tissue and the physiological context. This selective modulation of PR activity is the

basis for its therapeutic effects.

Progesterone Receptor Modulation
In the context of emergency contraception, UPA primarily acts as a progesterone antagonist.

By binding to the progesterone receptor, it inhibits or delays ovulation, which is a key event for

fertilization. It can also alter the endometrial lining, making it less receptive to implantation.
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For the treatment of uterine fibroids, UPA's antagonistic effects on the progesterone receptors

in the fibroid tissue inhibit cell proliferation and induce apoptosis (programmed cell death),

leading to a reduction in fibroid size.

Receptor Binding Profile
Ulipristal acetate exhibits high binding affinity for the progesterone receptor. It also has a

notable affinity for the glucocorticoid receptor, although its antiglucocorticoid activity in vivo is

significantly lower than its antiprogestin effects. Its affinity for androgen, estrogen, and

mineralocorticoid receptors is negligible.

Table 2: Receptor Binding Affinity of Ulipristal Acetate

Receptor Ligand Assay System Value Unit

Progesterone

Receptor A (PR-

A)

Ulipristal Acetate Human 8.5 EC₅₀ (nM)

Progesterone

Receptor B (PR-

B)

Ulipristal Acetate Human 7.7 EC₅₀ (nM)

Progesterone

Receptor
Ulipristal Acetate Rabbit Uterine 13.6 EC₅₀ (nM)

Glucocorticoid

Receptor (GR)
Ulipristal Acetate Rabbit Thymic 15.4 EC₅₀ (nM)

Estrogen

Receptor (ER)
Ulipristal Acetate Human >10,000 EC₅₀ (nM)

Signaling Pathways
Ulipristal acetate's interaction with the progesterone receptor initiates a cascade of

intracellular signaling events. Recent studies have also elucidated its impact on other signaling

pathways, such as the STAT3/CCL2 pathway, particularly in the context of its anti-tumor effects.

UPA has been shown to inhibit the STAT3/CCL2 signaling pathway, leading to cell death in

uterine sarcoma cells.
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Ulipristal acetate inhibits the STAT3 signaling pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis,

characterization, and biological evaluation of Ulipristal acetate.

Synthesis of Ulipristal Acetate
The following is a representative multi-step synthesis of Ulipristal acetate.

Starting Material to Intermediate Final Steps

Ketone Starting
Material Epoxidation Cyanation Hydroxyl Group

Protection Grignard Addition Acetylation Purification UPA
Final Product

Click to download full resolution via product page

A generalized workflow for the synthesis of Ulipristal acetate.

Detailed Protocol:

Epoxidation: The starting ketone is subjected to epoxidation to introduce an epoxide ring.

Cyanation: The epoxide is then opened with a cyanide source.

Hydroxyl Group Protection: The resulting hydroxyl group is protected to prevent unwanted

side reactions in subsequent steps.

Grignard Addition: A Grignard reagent is used to introduce a key substituent.
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Acetylation: The protected hydroxyl group is deprotected and then acetylated to form the

final acetate ester.

Purification: The crude product is purified using techniques such as column chromatography

to yield pure Ulipristal acetate.

Note: Specific reagents, solvents, and reaction conditions can be found in the cited literature.

High-Performance Liquid Chromatography (HPLC)
Analysis
This method is for the determination of the purity of Ulipristal acetate and its related

substances.

Table 3: HPLC Method for Ulipristal Acetate Analysis

Parameter Condition

Column Wondasil C18 (250 mm × 4.6 mm, 5 µm)

Mobile Phase Acetonitrile:Water (70:30, v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 302 nm

Column Temperature 25 °C

Injection Volume 20 µL

Competitive Progesterone Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to

determine the affinity of Ulipristal acetate for the progesterone receptor.

Materials:

Progesterone receptor preparation (e.g., from cell lysates or purified protein).

Radiolabeled progesterone (e.g., [³H]-progesterone).
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Ulipristal acetate solutions of varying concentrations.

Unlabeled progesterone (for determining non-specific binding).

Assay buffer.

Scintillation cocktail.

Scintillation counter.

Procedure:

Incubate the progesterone receptor preparation with a fixed concentration of radiolabeled

progesterone and varying concentrations of Ulipristal acetate.

Allow the binding to reach equilibrium.

Separate the bound from the free radioligand using a filtration method.

Measure the radioactivity of the bound fraction using a scintillation counter.

Plot the percentage of specific binding against the logarithm of the Ulipristal acetate

concentration to determine the IC₅₀ value.

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay
This assay is used to assess the effect of Ulipristal acetate on the viability of cell lines.

Materials:

Cell line of interest (e.g., uterine fibroid cells, cancer cell lines).

Cell culture medium.

Ulipristal acetate stock solution.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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Solubilization solution (e.g., DMSO).

96-well microplate.

Microplate reader.

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of Ulipristal acetate for a specified duration (e.g.,

24, 48, or 72 hours).

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert

MTT to formazan crystals.

Add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (typically around 570 nm) using a

microplate reader.

Calculate the percentage of cell viability relative to an untreated control.

Conclusion
Ulipristal acetate's multifaceted molecular structure and its selective modulation of the

progesterone receptor underscore its importance in reproductive medicine. The data and

protocols presented in this guide offer a comprehensive resource for researchers and drug

development professionals, facilitating further investigation into its therapeutic potential and the

development of novel applications. A thorough understanding of its chemical properties and

biological activities is paramount for optimizing its clinical use and exploring new therapeutic

avenues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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